Platelet factor 4 (59-70)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is released from the alpha-granules of activated platelets during platelet aggregation and plays a crucial role in promoting blood coagulation by neutralizing heparin-like molecules on the endothelial surface of blood vessels . This chemokine is involved in wound repair and inflammation, acting as a chemoattractant for neutrophils and fibroblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platelet factor 4 is typically purified from human platelets. The process involves the collection of platelet concentrates, followed by precipitation with ammonium sulfate. The supernatant is then dialyzed and applied to an affinity chromatography column using heparin t-aminocaproic acid Sepharose . Contaminating proteins are washed away, and platelet factor 4 is eluted with a gradient of sodium chloride in sodium barbital buffer .
Industrial Production Methods: Recombinant platelet factor 4 can be produced using bacterial expression systems. The gene encoding platelet factor 4 is cloned into an expression vector and introduced into Escherichia coli. Protein expression is induced, and the recombinant protein is purified using affinity chromatography . This method allows for the production of large quantities of platelet factor 4 with structural and functional similarity to its native form .
Chemical Reactions Analysis
Types of Reactions: Platelet factor 4 undergoes various interactions, primarily involving binding to negatively charged molecules such as heparin and glycosaminoglycans . These interactions are crucial for its role in coagulation and immune responses.
Common Reagents and Conditions:
Heparin: Platelet factor 4 binds strongly to heparin, forming complexes that can induce immune responses.
Glycosaminoglycans: These long linear polysaccharides interact with platelet factor 4, facilitating its role in coagulation.
Major Products Formed: The primary product formed from these interactions is the platelet factor 4-heparin complex, which plays a significant role in heparin-induced thrombocytopenia .
Scientific Research Applications
Platelet factor 4 has a wide range of scientific research applications:
Mechanism of Action
Platelet factor 4 exerts its effects by binding to heparin-like molecules on the endothelial surface of blood vessels, thereby inhibiting local antithrombin activity and promoting coagulation . It interacts with the chemokine receptor CXCR3-B, which is involved in its chemotactic activity for neutrophils, fibroblasts, and monocytes . Additionally, platelet factor 4 activates the thrombopoietin receptor c-Mpl in platelets, leading to the activation of Janus kinase 2 and phosphorylation of signal transducer and activator of transcription 3 and 5, resulting in platelet aggregation .
Comparison with Similar Compounds
Platelet factor 4 is unique in its strong binding affinity to heparin and its role in heparin-induced thrombocytopenia. Similar compounds include:
Platelet-activating factor: Another platelet-derived factor involved in coagulation and inflammation.
Platelet-derived growth factor: A growth factor released by platelets that plays a role in wound healing and angiogenesis.
Platelet factor 4 stands out due to its specific role in neutralizing heparin and its involvement in immune-mediated conditions such as heparin-induced thrombocytopenia and vaccine-induced immune thrombotic thrombocytopenia .
Properties
CAS No. |
88145-47-5 |
---|---|
Molecular Formula |
C71H126N16O17 |
Molecular Weight |
1475.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChI Key |
SVIMOXOHMCOIRM-UVKYVJJHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Platelet factor 4 (59-70); PF4 (59-70); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.